molecular formula C19H16 B13809235 (Phenylmethyl)-1,1'-biphenyl CAS No. 606-97-3

(Phenylmethyl)-1,1'-biphenyl

Katalognummer: B13809235
CAS-Nummer: 606-97-3
Molekulargewicht: 244.3 g/mol
InChI-Schlüssel: ZOYJYNLKJSQUEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Phenylmethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a phenylmethyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylmethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Biphenyl+Benzyl ChlorideAlCl3(Phenylmethyl)-1,1’-biphenyl+HCl\text{Biphenyl} + \text{Benzyl Chloride} \xrightarrow{\text{AlCl}_3} \text{(Phenylmethyl)-1,1'-biphenyl} + \text{HCl} Biphenyl+Benzyl ChlorideAlCl3​​(Phenylmethyl)-1,1’-biphenyl+HCl

Industrial Production Methods

In industrial settings, the production of (Phenylmethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(Phenylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The phenylmethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a hydrocarbon derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Biphenylcarboxylic acid.

    Reduction: Biphenylmethane.

    Substitution: Halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(Phenylmethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (Phenylmethyl)-1,1’-biphenyl involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Biphenyl: A simpler structure without the phenylmethyl group.

    Benzylbenzene: Similar structure but with a single benzene ring attached to the phenylmethyl group.

    Diphenylmethane: Contains two phenyl groups attached to a central methane carbon.

Uniqueness

(Phenylmethyl)-1,1’-biphenyl is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs

Eigenschaften

CAS-Nummer

606-97-3

Molekularformel

C19H16

Molekulargewicht

244.3 g/mol

IUPAC-Name

1-benzyl-2-phenylbenzene

InChI

InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2

InChI-Schlüssel

ZOYJYNLKJSQUEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.